molecular formula C11H13Cl2N3O2S2 B3830699 4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone

4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone

Cat. No. B3830699
M. Wt: 354.3 g/mol
InChI Key: WHLKNEIVOPYORZ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thiosemicarbazone derivative. Thiosemicarbazones are a class of compounds known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the 3,4-dichlorophenylsulfonyl group might influence its properties and biological activity, but without specific studies on this compound, it’s hard to predict its exact characteristics .


Chemical Reactions Analysis

Thiosemicarbazones can participate in various chemical reactions, often acting as ligands to form complexes with transition metals . The reactivity of “4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone” would likely be influenced by the electron-withdrawing 3,4-dichlorophenylsulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the properties of similar compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with chemical compounds to minimize risk .

Future Directions

Thiosemicarbazones and their derivatives are a promising area of research due to their diverse biological activities . Future studies could explore the synthesis, characterization, and biological testing of “4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone” to determine its potential applications.

properties

IUPAC Name

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2S2/c1-7(15-16-11(14)19)4-5-20(17,18)8-2-3-9(12)10(13)6-8/h2-3,6H,4-5H2,1H3,(H3,14,16,19)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLKNEIVOPYORZ-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone
Reactant of Route 2
4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone
Reactant of Route 3
Reactant of Route 3
4-[(3,4-dichlorophenyl)sulfonyl]-2-butanone thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.